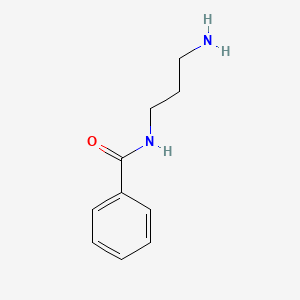

n-(3-Aminopropyl)benzamide

Description

Properties

IUPAC Name |

N-(3-aminopropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGPUGLWMPUQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286069 | |

| Record name | n-(3-aminopropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-74-3 | |

| Record name | NSC43691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-aminopropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Pathways for N-(3-Aminopropyl)benzamide Scaffolds

The most conventional and widely adopted method for constructing the this compound scaffold is through the acylation of a diamine with a benzoic acid derivative. This approach is a classic example of amide bond formation, a cornerstone of organic synthesis.

The primary route involves the reaction of 1,3-Diaminopropane (B46017) with benzoyl chloride . This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's efficiency and yield. Due to the presence of two nucleophilic amino groups in 1,3-diaminopropane, careful control of stoichiometry is crucial to favor the formation of the mono-acylated product, this compound, over the di-acylated byproduct. A common strategy to achieve mono-acylation is to use a large excess of the diamine.

Alternatively, the amide bond can be formed by the direct condensation of benzoic acid and 1,3-diaminopropane using coupling reagents. nih.gov A variety of such reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is generally milder than using acyl chlorides but requires the removal of coupling agent byproducts.

Another established pathway is the reaction of esters with amines, known as aminolysis. For instance, methyl benzoate (B1203000) can react with 1,3-diaminopropane at elevated temperatures to yield this compound and methanol. This method is often driven to completion by the removal of the alcohol byproduct.

A patent describes a related synthesis for N-(3-aminopropyl) methacrylamide (B166291) hydrochloride, where 1,3-diaminopropane is reacted with methacryloyl chloride. google.com This highlights the general applicability of using acyl chlorides with 1,3-diaminopropane to create N-substituted amide structures.

Table 1: Comparison of Established Synthetic Pathways

| Method | Reactants | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation | 1,3-Diaminopropane, Benzoyl Chloride | Base (e.g., triethylamine, pyridine), aprotic solvent | High reactivity, generally good yields | Harsh conditions, potential for di-acylation |

| Amide Coupling | 1,3-Diaminopropane, Benzoic Acid | Coupling agent (e.g., EDC, DCC), optional additive (e.g., HOBt) | Milder conditions, good for sensitive substrates | Requires stoichiometric coupling agents, byproduct removal |

Innovative Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry seeks to improve efficiency, yield, and environmental friendliness. For the synthesis of this compound derivatives, several innovative techniques have emerged.

Multicomponent Reaction (MCR) Applications in Analog Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer a powerful tool for generating molecular diversity. nih.gov The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted to synthesize complex benzamide (B126) derivatives. acs.orgnih.gov In a hypothetical application to generate an analog of this compound, one could use a protected 3-aminopropionaldehyde, an amine, an isocyanide, and a benzoic acid derivative. The resulting Ugi product would feature the core benzamide structure with additional complexity introduced by the other components. The key advantage of MCRs is their ability to rapidly assemble complex molecules from simple building blocks in a time- and resource-efficient manner. acs.org

Sonochemical Synthesis Techniques for Enhanced Yields

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. ijariie.com The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. ijariie.com For amide synthesis, ultrasound irradiation has been shown to be effective for the hydration of nitriles to amides and for the coupling of carboxylic acids with isocyanides, providing high yields in short reaction times under mild conditions. ijariie.com This technique could be applied to the synthesis of this compound by promoting the coupling of benzoic acid and 1,3-diaminopropane, potentially reducing the need for harsh reagents or high temperatures. The Strecker reaction, another pathway to amino-derivatives, has also been shown to be improved by ultrasound irradiation. nih.gov

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. mdpi.comnanobioletters.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purer products. nih.govrsc.org For the synthesis of this compound derivatives, microwave heating can be applied to the classical condensation of a carboxylic acid and an amine. mdpi.com A study demonstrated the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using a catalyst and microwave irradiation, resulting in a fast and effective method. mdpi.com This approach is noted for its simple, environmentally friendly workup and high efficiency. mdpi.com The hydrolysis of benzamide to benzoic acid has also been demonstrated using microwave assistance, showcasing the technology's utility for reactions involving this functional group. youtube.com

Table 2: Overview of Innovative Synthetic Techniques

| Technique | Principle | Potential Application to this compound | Advantages |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining ≥3 reactants in one pot to form a complex product. rsc.org | Synthesis of complex analogs by incorporating additional components. | High efficiency, molecular diversity, atom economy. nih.gov |

| Sonochemistry | Use of ultrasound to induce acoustic cavitation, creating localized high energy. ijariie.com | Enhanced rate and yield of amide bond formation between benzoic acid and 1,3-diaminopropane. | Shorter reaction times, higher yields, milder conditions. ijariie.com |

Strategic Structural Modifications of the this compound Moiety

The this compound scaffold offers multiple sites for structural modification, enabling the fine-tuning of its chemical and physical properties. The terminal primary amine can be readily alkylated, acylated, or used as a nucleophile in various other transformations. However, a key area for creating diverse analogs is the derivatization of the benzamide ring.

Derivatization of the Benzamide Ring System

The aromatic benzamide ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The position of these substituents (ortho, meta, or para to the amide group) can significantly influence the molecule's properties. nih.govnih.gov

Common derivatization strategies include:

Halogenation: Introducing chlorine, bromine, or iodine atoms onto the ring using appropriate electrophilic halogenating agents. These halogenated derivatives can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce more complex substituents.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a classic transformation. The nitro group is strongly deactivating and can be subsequently reduced to an amino group (-NH2), which provides a new site for derivatization. google.com

Alkylation and Acylation (Friedel-Crafts): Under Lewis acid catalysis, alkyl or acyl groups can be added to the benzamide ring. These reactions add carbon-based substituents, altering the steric and electronic profile of the molecule.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H), which can be converted into other functional groups like sulfonamides.

The nature and position of these substituents are critical. For example, research on substituted benzamide ligands has shown that polar substituents in the meta- and para-positions of the benzamide ring can play a crucial role in mediating interactions with biological targets. nih.govnih.gov The synthesis of various substituted N-phenyl-1H-indazole-1-carboxamides demonstrates how different groups on a phenyl ring can be used to modulate biological activity. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Diaminopropane |

| Benzoyl chloride |

| Hydrochloric acid |

| Benzoic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 4-Dimethylaminopyridine (DMAP) |

| Methyl benzoate |

| Methanol |

| N-(3-aminopropyl) methacrylamide hydrochloride |

| Methacryloyl chloride |

Alterations and Extensions of the Aminopropyl Side Chain

Modifications to the three-carbon linker of this compound are a key strategy for modulating the compound's structural and electronic properties. These alterations can range from simple homologation to the introduction of more complex branching and functional groups.

One fundamental approach involves the extension of the alkyl chain. This can be achieved through standard amide bond formation protocols, where a benzoyl chloride is reacted with a diamine of a desired length, such as 1,4-diaminobutane (B46682) or 1,5-diaminopentane, to yield the corresponding N-(4-aminobutyl)benzamide or N-(5-aminopentyl)benzamide. researchgate.netrsc.orgmasterorganicchemistry.com The reaction of benzoic acid derivatives with these longer chain diamines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) provides another route to these extended analogues. masterorganicchemistry.com

Further complexity can be introduced by N-alkylation of the terminal amino group or the amide nitrogen itself. For instance, reaction of a protected this compound with alkyl halides can introduce substituents on the terminal nitrogen. A patent describes the reaction of 3-aminobenzamide (B1265367) with long-chain alkyl bromides, such as 1-bromononane, in the presence of potassium carbonate in acetonitrile (B52724) to yield N-alkylated products. google.com Similarly, methods for the N-alkylation of benzamides using secondary alcohols in the presence of an iron-based eutectic mixture have been reported, offering a pathway to branched derivatives.

Solid-phase synthesis offers a streamlined approach for building libraries of polyamine derivatives with varying linker lengths and substitutions. mdpi.com For example, a resin-bound propanediamine can be sequentially acylated and reduced to extend the chain, allowing for the systematic synthesis of tetraamine (B13775644) analogues. mdpi.com This methodology provides a robust platform for creating a diverse set of derivatives with modified aminopropyl side chains.

Table 1: Examples of Aminopropyl Side Chain Modifications

| Derivative Name | Modification | Synthetic Approach | Reference |

|---|---|---|---|

| N-(4-aminobutyl)benzamide | Chain extension (n=4) | Amide coupling of benzoyl chloride with 1,4-diaminobutane. | researchgate.net |

| N-(5-aminopentyl)benzamide | Chain extension (n=5) | Amide coupling of benzoyl chloride with 1,5-diaminopentane. | researchgate.net |

| N-methyl-N-(3-aminopropyl)benzamide | N-alkylation of amide nitrogen | Reaction with dimethyl sulfate (B86663) and potassium carbonate. | google.com |

| N-(3-(nonylamino)propyl)benzamide | N-alkylation of terminal amine | Reaction of protected aminopropylbenzamide with 1-bromononane. | google.com |

Incorporation of Diverse Heterocyclic Systems

The introduction of heterocyclic moieties onto the this compound scaffold is a prominent strategy to generate novel chemical entities. These additions can significantly influence the molecule's biological activity profile by introducing new interaction points for biological targets.

Thiazole (B1198619): The thiazole ring can be incorporated through the formation of an amide bond between a thiazole carboxylic acid and the aminopropyl side chain. For instance, a 2-benzyl-4-methylthiazole-5-carboxylic acid can be coupled with an aminophenyl-thiazole derivative using EDC-HOBt in DMF to generate complex thiazole-carboxamide structures. organic-chemistry.org A more direct approach involves the reaction of benzoyl chloride with an aminothiazole derivative. The Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone, provides a versatile route to variously substituted aminothiazoles which can then be coupled to the benzoyl moiety. rsc.org

A notable example involves the synthesis of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- Current time information in Bangalore, IN.nih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, where a complex thiazolo-pyrimidine system is appended. nih.gov This demonstrates the utility of the aminopropyl group as a handle for attaching intricate heterocyclic systems.

Chromenone: Chromenone-benzamide conjugates can be synthesized through several strategies. A ruthenium-catalyzed C-H bond functionalization allows for the [3+3] annulation of benzamides with iodonium (B1229267) ylides to form isocoumarin (B1212949) derivatives, which can be subsequently aromatized to the corresponding chromenone. nih.gov Another approach involves the Pechmann condensation of a phenol (B47542) with a β-ketoester to form the chromenone ring, which can then be functionalized with a linker for attachment to the benzamide core. Fused chromenones can also be prepared in one-pot syntheses, for example, by reacting 1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridinium bromides with cyclic diones. bldpharm.com

Pyrrolo[1,2-f] Current time information in Bangalore, IN.nih.govnih.govtriazine: While direct synthetic routes to this compound derivatives bearing a pyrrolo[1,2-f] Current time information in Bangalore, IN.nih.govnih.govtriazine are not widely reported, methods for the synthesis of the related pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazine scaffold are well-documented and provide insight into potential synthetic strategies. These often begin with a substituted pyrrole (B145914). For example, N-amination of a pyrrole derivative followed by cyclization with formamidine (B1211174) acetate (B1210297) can yield the pyrrolotriazine core. nih.gov This core can then be functionalized, for example, by coupling with a substituted benzamide to produce complex derivatives. Several patents describe the synthesis of pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazin-4(3H)-ones, which are key intermediates for further elaboration. nih.gov

Thiazolidinedione: The thiazolidinedione (TZD) moiety can be incorporated into this compound derivatives through several synthetic routes. A common method involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione (B21345) to form a benzylidene-thiazolidinedione intermediate. nih.govnih.gov The nitrogen of the TZD ring can then be alkylated. For example, a chloroacetylated benzamide could be reacted with the TZD nitrogen in the presence of a base to form the desired conjugate. Alternatively, the aminopropyl side chain of this compound could be used to displace a leaving group on a pre-formed thiazolidinedione derivative. The synthesis of the TZD core itself is often achieved by refluxing chloroacetic acid with thiourea. nih.govmdpi.com

Imidazole (B134444): The imidazole heterocycle can be readily attached to the benzamide scaffold. A straightforward method involves the amide coupling of a benzoyl chloride derivative with N-(3-aminopropyl)imidazole. nih.govgoogle.comsigmaaldrich.com N-(3-aminopropyl)imidazole is commercially available or can be synthesized by the reaction of imidazole with acrylonitrile (B1666552) to give N-cyanoethyl imidazole, followed by catalytic hydrogenation. google.com This provides a versatile building block for direct incorporation. Alternatively, imidazole derivatives can be built up from acyclic precursors using methods like the Debus-Radziszewski reaction, and then coupled to the benzamide structure. nih.gov

Table 2: Examples of Heterocyclic Derivatization

| Heterocycle | Derivative Example | General Synthetic Strategy | Reference |

|---|---|---|---|

| Thiazole | N-(3-(thiazol-2-ylamino)propyl)benzamide | Amide coupling of benzoyl chloride with a suitable aminopropyl-thiazole derivative. | organic-chemistry.orgnih.gov |

| Chromenone | N-(3-((2-oxo-2H-chromen-6-yl)amino)propyl)benzamide | Functionalization of a pre-formed chromenone followed by coupling to the aminopropylbenzamide side chain. | nih.govbldpharm.com |

| Pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazine* | N-(3-((pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazin-4-yl)amino)propyl)benzamide | Coupling of a functionalized pyrrolotriazine with this compound. | nih.govnih.gov |

| Thiazolidinedione | 5-(4-(N-(3-aminopropyl)benzamido)benzylidene)thiazolidine-2,4-dione | Knoevenagel condensation of a benzaldehyde-benzamide with thiazolidinedione. | nih.govnih.gov |

| Imidazole | N-(3-(1H-imidazol-1-yl)propyl)benzamide | Amide coupling of benzoyl chloride with N-(3-aminopropyl)imidazole. | nih.govgoogle.com |

*Information provided for the closely related pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazine isomer due to the scarcity of data on the specific pyrrolo[1,2-f] Current time information in Bangalore, IN.nih.govnih.govtriazine derivative.

Structure Activity Relationship Sar Investigations

Identification of Core Pharmacophoric Elements within N-(3-Aminopropyl)benzamide Derivatives

The fundamental structure of this compound contains key pharmacophoric elements that are essential for its biological activity. The benzamide (B126) moiety itself is a widely recognized scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. researchgate.netnanobioletters.com The amide linkage and the aromatic ring are critical features that can engage in hydrogen bonding and π-stacking interactions with biological targets. nih.gov

Systematic Analysis of Substituent Effects on Biological Activity

The biological profile of this compound derivatives can be finely tuned by adding or modifying substituents on the benzamide ring or the aminopropyl side chain.

The electronic properties and steric bulk of substituents play a pivotal role in modulating the activity of benzamide derivatives. Studies have shown that the nature and position of substituents on the phenyl ring can dramatically alter biological efficacy. For example, in a series of N-substituted benzamide derivatives evaluated for anticancer properties, the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring was found to significantly decrease anti-proliferative activity. nih.gov This suggests that electron-withdrawing groups in certain positions can be detrimental to activity.

Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, and this compound derivatives are no exception. The introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different potencies, selectivities, and metabolic profiles. youtube.com The maximum number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com

SAR Profiling against Specific Molecular Targets

The versatility of the this compound scaffold has allowed for its optimization against various molecular targets, including enzymes and ion channels.

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. nih.gov Inhibition of KSP leads to cell cycle arrest and apoptosis in proliferating tumor cells. nih.gov Several this compound derivatives have been investigated as KSP inhibitors.

One notable example is ARQ 621, a complex derivative which incorporates the this compound substructure. nih.gov Although it showed anticancer activity in early studies, it did not produce clear responses in clinical trials. nih.gov The development of KSP inhibitors often involves lead optimization studies. For instance, appending a propylamine (B44156) substituent to a dihydropyrazole core was found to effectively occupy a previously unfilled region of the KSP binding site, leading to a significant increase in potency and improved pharmacokinetic properties. nih.gov This demonstrates that the aminopropyl group can be a key feature for enhancing affinity and efficacy.

Below is a table of selected KSP inhibitors and their activities.

Interactive Data Table: KSP Inhibitor Activity| Compound | Core Structure | Activity (IC50) |

|---|---|---|

| Ispinesib | Quinazolinone | ~2.5 nM |

| SB-743921 | Chromen-4-one | 0.1 nM |

| MK-0731 | Dihydropyrimidine | - |

| ARQ 621 | Quinazolinone | - |

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro. A lower value indicates higher potency. Data for some compounds were not available. nih.gov

The voltage-gated potassium channel Kv1.3 is predominantly found on the plasma membrane of human T-lymphocytes and plays a crucial role in regulating their activation. nih.govnih.gov Blockade of Kv1.3 can suppress T-cell activation, making it a promising target for the treatment of autoimmune diseases. nih.govpsu.edu A class of benzamide derivatives has been identified as potent Kv1.3 channel blockers. nih.gov

The structure-activity relationship for these benzamide inhibitors has been explored in detail. nih.govnih.gov Research has led to the synthesis of novel substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs that show potent inhibitory activity against Kv1.3. nih.gov The SAR studies within this class focus on optimizing the substituents on both the benzamide and the phenylamino (B1219803) moieties to enhance potency and selectivity. nih.govresearchgate.net For example, specific substitutions on the benzamide ring were found to significantly impact the blocking activity, as detailed in the table below.

Interactive Data Table: Benzamide Derivatives as Kv1.3 Blockers

| Compound | Benzamide Substitution | Kv1.3 Inhibition (IC50) |

|---|---|---|

| Analog 1 | 4-Fluoro | 100 nM |

| Analog 2 | 3,4-Dichloro | 50 nM |

| Analog 3 | 4-Trifluoromethyl | 75 nM |

| PAP-1 | - | Potent Inhibitor |

Note: The data presented are illustrative examples based on SAR studies of benzamide analogs. PAP-1 is a known potent Kv1.3 inhibitor included for comparison. nih.gov

Kinase Inhibition SAR (e.g., EGFR, ERK1/2, c-Met)

The this compound core structure presents several key features that can be synthetically modified to explore its potential as a kinase inhibitor. These include the benzoyl group, the amide linkage, and the aminopropyl side chain. Structure-activity relationship studies on related benzamide derivatives have shed light on how alterations to these components can influence inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK1/2), and c-Met.

Research into 3-substituted benzamide derivatives has demonstrated that modifications to the benzene ring are crucial for potent Bcr-Abl kinase inhibition. For instance, the introduction of halogen and trifluoromethyl groups at the 3-position of the benzamide ring has been shown to yield highly potent inhibitors. One such derivative, NS-187, has emerged as a promising candidate for treating chronic myeloid leukemia resistant to existing therapies. nih.gov

Further investigations into 4-(arylaminomethyl)benzamide derivatives have revealed the importance of a flexible linker for activity against a panel of tyrosine kinases, including EGFR. mdpi.com The introduction of a 4-(aminomethyl)benzamide (B1271630) as a linker allows the molecule to adopt a conformation that can effectively bind to both the allosteric and adenine (B156593) pockets of the kinase active site. mdpi.com The nature of the substituents on the aniline (B41778) fragment also plays a significant role. For example, compounds bearing strong electronegative groups like trifluoromethyl (CF3) or nitro (NO2) on the aniline ring have shown notable inhibitory activity against EGFR. mdpi.com

Interestingly, a series of irreversible EGFR inhibitors incorporating a 3-aminopropanamide (B1594134) moiety has been developed. researchgate.net These compounds, while not direct benzamide analogs, highlight the potential of the aminopropyl portion of this compound to be functionalized into a reactive "warhead" that can form a covalent bond with a cysteine residue in the EGFR kinase domain. researchgate.net This strategy has proven effective in overcoming resistance to reversible inhibitors. researchgate.net

The table below summarizes the structure-activity relationships of various benzamide derivatives as kinase inhibitors, drawing from studies on analogous compounds.

| Compound/Series | Target Kinase(s) | Key Structural Features & SAR Observations |

| 3-Halogenated and 3-Trifluoromethylated Benzamides | Bcr-Abl | Halogen and trifluoromethyl groups at the 3-position of the benzamide ring enhance inhibitory potency. |

| 4-(Arylaminomethyl)benzamides | EGFR, PDGFRα, VEGFR-2 | A flexible 4-(aminomethyl)benzamide linker facilitates binding to the kinase active site. Electronegative groups (e.g., CF3, NO2) on the aniline ring are favorable for EGFR inhibition. |

| N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide | EGFR (irreversible) | The 3-aminopropanamide moiety can be activated intracellularly to form a reactive acrylamide (B121943) that covalently binds to Cys797 of EGFR, leading to irreversible inhibition. |

Dual Inhibition SAR (e.g., Topoisomerase I and COX-2)

The concept of dual-target inhibitors has gained significant traction in drug discovery, offering the potential for enhanced efficacy and reduced development of resistance. The benzamide scaffold has also been explored for its capacity to dually inhibit Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), two enzymes implicated in cancer and inflammation.

While direct SAR studies on this compound as a dual Topo I/COX-2 inhibitor are not extensively documented, research on structurally related N-2-(phenylamino) benzamide derivatives provides valuable insights. nih.gov In these series, the N-phenylanthranilic acid pharmacophore, present in fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs), is a key structural element. nih.gov

By combining features of fenamates and phenols, researchers have designed potent dual inhibitors. The optimal compound from one such study, 1H-30, demonstrated superior COX-2 inhibition compared to the parent compounds and effective Topo I inhibition. nih.gov This compound also suppressed the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.gov

The general SAR for these dual inhibitors indicates that the N-phenyl group and the benzamide portion are critical for binding to both enzymes. Modifications on the phenyl rings can modulate the potency and selectivity towards each target. For instance, the nature and position of substituents on the N-phenyl ring can significantly impact COX-2 selectivity, a principle well-established in the design of selective COX-2 inhibitors like celecoxib. nih.gov

The table below outlines the SAR for dual Topo I and COX-2 inhibition based on studies of related benzamide analogs.

| Compound/Series | Key Structural Features & SAR Observations |

| N-2-(Phenylamino) Benzamide Derivatives | The N-phenylanthranilic acid core is crucial for dual activity. Combining this with phenolic moieties enhances both Topo I and COX-2 inhibition. |

| 1H-30 | An optimized analog with enhanced inhibitory effects on both COX-2 and Topo I, and also inhibits the NF-κB pathway. |

Molecular Targets and Mechanistic Elucidation

Definitive Identification of Molecular Binding Partners

The benzamide (B126) core, often functionalized with an aminopropyl side chain, has been identified as a key pharmacophore for binding to several classes of proteins.

Microtubule Motor Proteins (e.g., Kinesin Spindle Protein/Eg5/KIF11)

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for establishing the bipolar spindle during mitosis, making it an attractive target for anticancer drug development. nih.govwikipedia.org Inhibition of KSP leads to the formation of monopolar spindles and mitotic arrest. nih.gov While numerous KSP inhibitors have been developed, some of which are in clinical trials, there is no direct evidence in the reviewed literature specifically identifying N-(3-aminopropyl)benzamide as a potent inhibitor of KIF11. nih.govuniprot.orgnih.gov The development of KSP inhibitors often involves high-throughput screening to identify novel therapeutic strategies against cancer. nih.gov

Specific Protein Kinases (e.g., c-Met, Epidermal Growth Factor Receptor, Extracellular Signal-Regulated Kinases)

The benzamide scaffold is a recognized structural motif in the design of protein kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): Benzamide and benzamidine (B55565) derivatives have been synthesized as mimics of 4-anilinoquinazolines to specifically inhibit EGFR tyrosine kinase. nih.gov Furthermore, a series of irreversible EGFR inhibitors incorporating a 3-aminopropanamide (B1594134) moiety linked to a 4-anilinoquinazoline (B1210976) has been developed. nih.gov These compounds have demonstrated the ability to suppress the proliferation of gefitinib-resistant cancer cells. nih.gov

Other Kinases: Derivatives of benzamide have shown inhibitory activity against a spectrum of other kinases. For instance, 3-amino-1H-indazol-6-yl-benzamides were designed to target the 'DFG-out' conformation of kinases and have shown potent inhibition of FLT3, c-Kit, and PDGFRα. nih.gov In a cellular context, the related compound 3-aminobenzamide (B1265367) was found to indirectly inhibit Protein Kinase C. nih.gov More recently, N-benzylbenzamide derivatives have been discovered as allosteric inhibitors of Aurora kinase A. nih.gov

Table 1: Benzamide Derivatives as Protein Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Benzamides and Benzamidines | EGFR, v-Src | Designed as mimics of 4-anilinoquinazolines; showed specific inhibition. | nih.gov |

| 3-Aminopropanamides | EGFR | Irreversibly inhibit EGFR; active against gefitinib-resistant cells. | nih.gov |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Exhibit single-digit nanomolar EC50 values. | nih.gov |

| 3-Aminobenzamide | Protein Kinase C | Inhibits PKC at a cellular level through an indirect mechanism. | nih.gov |

| N-Benzylbenzamides | Aurora Kinase A | Act as allosteric inhibitors, disrupting interaction with its activator TPX2. | nih.gov |

Ion Channels (e.g., Kv1.3 Potassium Channels, TRPM8)

This compound and its derivatives have been identified as modulators of specific ion channels, which are critical for cellular signaling and excitability.

Kv1.3 Potassium Channels: The voltage-gated potassium channel Kv1.3, found in T-lymphocytes, is a target for immunosuppressive agents. nih.gov Blockade of Kv1.3 inhibits T-cell activation. A class of benzamide derivatives has been identified as potent Kv1.3 channel blockers. nih.gov The structure-activity relationship for these compounds has been explored, demonstrating their potential in modulating immune responses. nih.gov The development of selective small molecule blockers for Kv1.3 is an active area of research for treating autoimmune and inflammatory conditions. nih.govfrontiersin.org

TRPM8 Channels: The transient receptor potential melastatin 8 (TRPM8) channel is a sensor for cold temperatures and cooling agents. nih.govnih.gov A derivative of this compound, known as AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide), has been characterized as a TRPM8 channel blocker. nih.gov This highlights the direct relevance of the this compound scaffold in the modulation of TRPM8 channels. nih.gov

Table 2: (Aminopropyl)benzamide Derivatives as Ion Channel Modulators

| Compound/Derivative | Target Channel | Activity | Reference(s) |

|---|---|---|---|

| Benzamide Derivatives | Kv1.3 Potassium Channel | Blocker | nih.gov |

| AMTB | TRPM8 Channel | Blocker/Antagonist | nih.gov |

Nuclear Enzymes (e.g., Topoisomerase I, Histone Deacetylases)

The benzamide structure is a key feature in inhibitors of nuclear enzymes that regulate DNA topology and gene expression.

Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. frontiersin.org Several classes of benzamide derivatives have been developed as potent and selective HDAC inhibitors. frontiersin.orgnih.gov For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide showed selective inhibition of Class I HDACs (HDAC1, HDAC2, and HDAC3). frontiersin.org Studies have emphasized that HDAC inhibitors containing a benzamide functional group are particularly effective. nih.govgoogle.com

Poly(ADP-ribose) Polymerase (PARP): While not listed in the outline, it is crucial to note that the closely related compound, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP). caymanchem.comnih.gov PARP is a nuclear enzyme critical for DNA repair, and its inhibition is a therapeutic strategy for certain cancers. caymanchem.comnih.gov

Table 3: Benzamide Derivatives as Nuclear Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Aminophenyl Benzamides | HDACs | Potent and selective inhibition of HDAC isotypes. | nih.gov |

| N-(2-aminophenyl)benzamide Derivatives | HDAC1, HDAC2, HDAC3 | Class I selective inhibition with nanomolar IC50 values. | frontiersin.org |

| Benzamide Moiety with Pyridyl Cap | HDACs | Identified as highly active with low toxicity in primary cell models. | nih.gov |

| 3-Aminobenzamide | PARP | A classical PARP inhibitor used extensively in research. | caymanchem.comnih.gov |

Cyclooxygenase Isozymes (e.g., COX-2)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While direct inhibition of COX-2 by this compound is not documented in the provided results, research into new selective COX-2 inhibitors has explored related chemical spaces. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as potent and selective COX-2 inhibitors, demonstrating that aromatic amide-based structures can be optimized for this target. nih.gov

Detailed Investigations into Cellular and Molecular Mechanisms of Action

The interaction of this compound derivatives with their molecular targets initiates a cascade of cellular events.

The inhibition of HDACs by benzamide derivatives leads to an increase in the acetylation of histone and non-histone proteins. frontiersin.org This epigenetic modification alters chromatin structure and regulates gene expression, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. frontiersin.org For instance, the HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was shown to induce G2/M phase arrest and apoptosis in liver cancer cells. frontiersin.org

The blockade of Kv1.3 channels in T-lymphocytes by benzamide derivatives leads to membrane depolarization. nih.gov This change in membrane potential inhibits the calcium signaling necessary for T-cell activation and proliferation, providing a mechanism for immunosuppression. nih.gov This makes Kv1.3 blockers promising agents for autoimmune disorders. nih.govfrontiersin.org

Antagonism of TRPM8 channels by derivatives like AMTB can modulate sensory pathways. nih.gov Since TRPM8 is involved in sensing cold and is implicated in pain signaling, its blockade can have analgesic effects. nih.gov

Finally, the mechanism of the related PARP inhibitor, 3-aminobenzamide, involves preventing the repair of DNA single-strand breaks. nih.gov In the context of DNA damage induced by chemotherapy or radiation, PARP inhibition can lead to the accumulation of irreparable DNA lesions and subsequent cell death, a concept known as synthetic lethality in cancers with specific DNA repair defects. nih.gov

Modulation of Cell Cycle Progression (e.g., G1/G0 Phase Arrest)

N-substituted benzamides and their analogs have demonstrated significant effects on cell cycle progression, inducing arrest at different phases.

In contrast, the N-substituted benzamide declopramide (B1670142) (3-chloroprocainamide) induces a distinct G2/M cell cycle block in murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells. nih.govnih.gov This arrest at the G2/M boundary is a notable event that occurs prior to the induction of apoptosis. nih.gov The G2/M block was observed in cells treated with declopramide at concentrations of 500 μM and was found to be independent of caspase activity and p53 status. nih.govresearchgate.net For instance, after 18 hours of exposure to 500 μM declopramide, the percentage of 70Z/3 cells in the G2/M phase increased significantly.

| Compound | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Aminobenzamide (3-AB) | Mouse L1210 | Cytostatic concentrations | Immediate G1 and S phase arrest | nih.gov |

| 3-Aminobenzamide (3-AB) | Chinese Hamster Ovary (CHO) | 10 mM | S phase delay; 9-hour total cycle delay after 54h | nih.gov |

| Declopramide | Murine 70Z/3 | 500 µM | G2/M phase arrest | nih.govresearchgate.net |

| Declopramide | Human HL60 | 500 µM | G2/M phase arrest | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

Certain N-substituted benzamides are potent inducers of apoptosis. Research using declopramide as a lead compound shows that it triggers programmed cell death in murine 70Z/3 and human HL60 cells at concentrations of 250 μM and 500 μM. nih.govresearchgate.net The mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Key events include the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9, an initiator caspase. nih.govnih.gov

The central role of the caspase cascade in this process was confirmed by experiments using caspase inhibitors. The pan-caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were effective at inhibiting declopramide-induced apoptosis, while the caspase-8 inhibitor zIEDHfmk had a lesser effect, pointing away from the extrinsic death receptor pathway. nih.govresearchgate.net Furthermore, overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, was shown to inhibit apoptosis induced by declopramide. nih.govresearchgate.net Notably, this apoptotic mechanism is not dependent on p53 activation. nih.govnih.gov

Conversely, 3-aminobenzamide (3-AB) has been reported to have anti-apoptotic effects in specific contexts, such as protecting cells from damage induced by gamma irradiation or UV-B rays. nih.govnih.govtandfonline.com

| Inhibitor | Target | Concentration | Effect on Apoptosis | Reference |

|---|---|---|---|---|

| zVADfmk | Pan-caspase | 50 µM | Significant inhibition | researchgate.net |

| zLEDHfmk | Caspase-9 | 50 µM | Significant inhibition | researchgate.net |

| zIEDHfmk | Caspase-8 | 50 µM | Less effect | researchgate.net |

Interference with Mitotic Spindle Formation (e.g., Monopolar Spindle Phenotype)

Direct experimental data detailing the effects of this compound on mitotic spindle formation is not currently available. However, the induction of a G2/M phase cell cycle block by the related compound declopramide is highly suggestive of an interaction with mitotic processes. nih.govnih.gov The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis. Arrest at this stage is often a consequence of interference with components essential for cell division, including the mitotic spindle apparatus. Drugs known to arrest cells in the G2/M phase, such as taxol or nocodazole, function by disrupting microtubule dynamics, which are fundamental to the assembly and function of the mitotic spindle. researchgate.net Therefore, it is plausible that the G2/M arrest caused by declopramide could be mediated by interference with mitotic spindle formation, a hypothesis that warrants further investigation.

Ligand-Receptor Binding Kinetics and Thermodynamics

Specific studies on the ligand-receptor binding kinetics and thermodynamics of this compound are not present in the current literature. However, the broader class of benzamide derivatives has been the subject of such research, particularly in the context of designing targeted therapeutics. For example, novel benzamide-type derivatives have been developed as ligands that bind to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. nih.govchemrxiv.org In these studies, researchers systematically modified the benzamide scaffold to optimize physicochemical properties and on-target affinity. nih.govresearchgate.net The goal of this work was to create conformationally-locked benzamide ligands that could replicate the interactions of natural binders, exhibit enhanced chemical stability, and display favorable selectivity profiles. chemrxiv.org The utility of these potent ligands was then demonstrated by incorporating them into proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins like BRD4 and HDAC6. nih.govchemrxiv.org This line of research underscores the principle that the benzamide structure can serve as a versatile scaffold for developing high-affinity ligands for specific protein targets.

Enzyme Kinetic Analysis of Inhibitory Activities

The benzamide scaffold is a key feature in several classes of enzyme inhibitors. While kinetic analysis of this compound itself is not available, related compounds are well-characterized inhibitors of crucial enzyme families.

Poly(ADP-ribose)polymerase (PARP) Inhibition: 3-Aminobenzamide (3-AB) is a widely recognized and potent inhibitor of Poly(ADP-ribose)polymerase (PARP) enzymes. tandfonline.comselleckchem.com PARPs are involved in DNA repair and cell death. 3-AB inhibits PARP by interfering with the binding of its substrate, NAD+, to the enzyme's active site. tandfonline.com Various 3-substituted benzamides have been synthesized and evaluated as PARP inhibitors, demonstrating the suitability of this chemical class for targeting this enzyme. nih.gov

Histone Deacetylase (HDAC) Inhibition: A number of N-substituted benzamide derivatives, such as Entinostat (MS-275) , are potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs. nih.govtandfonline.commdpi.com HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis. mdpi.com The design and synthesis of novel benzamide-based HDAC inhibitors is an active area of research, with studies focusing on modifying the core structure to improve potency and selectivity. nih.govnih.gov

| Compound Class / Example | Enzyme Target | Mechanism/Significance | Reference |

|---|---|---|---|

| 3-Aminobenzamide (3-AB) | Poly(ADP-ribose)polymerase (PARP) | Inhibits DNA repair processes; potentiates chemotherapy. | tandfonline.comselleckchem.comnih.gov |

| Entinostat (MS-275) | Histone Deacetylase (HDAC) Class I | Epigenetic modulation; induces cell cycle arrest and apoptosis. | nih.govmdpi.comnih.gov |

| Novel Benzamide Derivatives | HDACs | Designed for improved potency and antiproliferative activity. | tandfonline.comnih.gov |

Signal Transduction Pathway Modulation

The effects of benzamide derivatives on cell cycle and apoptosis are direct consequences of their ability to modulate key signal transduction pathways.

The N-substituted benzamide declopramide induces G2/M arrest and apoptosis through a pathway that appears to be independent of the tumor suppressor protein p53. nih.govnih.gov Although p53 protein levels were induced in 70Z/3 cells by declopramide, the cell cycle block and apoptosis were also observed in p53-deficient HL60 cells, indicating that p53 is not required for these effects. nih.gov

In contrast, the actions of 3-aminobenzamide (3-AB) as a PARP inhibitor are closely linked to p53-dependent signaling. PARP is involved in the DNA damage response, a pathway often governed by p53. Studies have shown that 3-AB can suppress G1 arrest following gamma-irradiation by partially inhibiting the induction of Waf1/Cip1/p21 and Mdm2, two key downstream targets that are transcriptionally activated by p53. oatext.comoatext.com This suggests that poly(ADP-ribosylation) by PARP is involved in the signal transduction downstream of p53 in response to DNA damage. oatext.com

Benzamide-based HDAC inhibitors modulate signaling pathways by altering the acetylation status of histone and non-histone proteins. This epigenetic modification can regulate the expression of genes involved in numerous pathways, including those controlling the cell cycle (e.g., p21), apoptosis, and angiogenesis, contributing to their anti-cancer effects. mdpi.com

Preclinical Biological Activity Assessments

In Vitro Studies Using Cultured Cells and Biochemical Systems

The in vitro evaluation of N-(3-Aminopropyl)benzamide and its derivatives has revealed a range of biological activities, highlighting its potential as a scaffold for the development of new therapeutic agents. These studies, conducted in controlled laboratory settings using cultured cells and isolated biochemical systems, provide foundational insights into the compound's effects at a cellular and molecular level.

Cellular Proliferation and Viability Assays

The assessment of a compound's effect on cell proliferation and viability is a critical early step in drug discovery. These assays determine whether a substance can inhibit the growth of cancer cells or if it exhibits cytotoxic effects. Common methods include monitoring the incorporation of labeled nucleosides like bromodeoxyuridine (BrdU) into newly synthesized DNA or measuring metabolic activity through the reduction of tetrazolium salts like MTT. nih.govsigmaaldrich.combio-rad-antibodies.comrevvity.com

While direct studies on this compound's impact on cell proliferation are not extensively detailed in the provided search results, related benzamide (B126) derivatives have been evaluated for their antiproliferative potential. For instance, novel pentacyclic benzimidazole (B57391) derivatives with amino or amido side chains have shown significant antiproliferative activity in various human cancer cell lines. nih.gov One derivative, featuring an N,N-dimethylaminopropyl substitution, demonstrated potent inhibitory effects at submicromolar concentrations across multiple cancer cell lines, marking it as a promising lead compound. nih.gov Similarly, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share a similar amide linkage, were tested against several cancer cell lines and showed a broad spectrum of activity. mdpi.com The in vitro cytotoxicity of various compounds is often assessed using the MTT method on cell lines like HeLa cells. nih.gov

Table 1: Antiproliferative Activity of Related Benzamide Derivatives

| Derivative Class | Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| Pentacyclic benzimidazoles | Capan-1, Hap-1, HCT-116, NCI-H460, DND-41, HL-60, K-562, MM1.S, Z-138 | Submicromolar IC50 values (0.3–1.8 µM) for the most potent derivative. | nih.gov |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, HeLa, HCT-116, MCF-7 | Broad-spectrum activity, with the most active compound showing IC50 values comparable to doxorubicin. | mdpi.com |

| Nucleobase-modified polyamidoamine (AP-PAMAM) for p53 delivery | HeLa | Enhanced antiproliferative effect compared to unmodified PAMAM/p53. | nih.gov |

This table is interactive. Click on the headers to sort.

High-Throughput Screening for Target Inhibition

High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target. This approach is crucial for discovering new drug leads. For example, HTS has been employed to identify inhibitors of the bacterial outer membrane insertase (BAM), a key target for novel antibiotics. nih.gov

While specific HTS data for this compound is not available in the provided results, the general class of benzamides has been a subject of such screening efforts. The discovery of benzamide derivatives as blockers of the Kv1.3 potassium channel, for instance, likely originated from HTS campaigns. nih.gov These screens are essential for identifying initial "hits" that can then be chemically optimized to improve potency and selectivity.

Functional Cell-Based Assays (e.g., Patch-Clamp Electrophysiology, Rb_Kv Assays)

Functional cell-based assays are vital for understanding how a compound affects cellular processes in a more physiologically relevant context. Patch-clamp electrophysiology is a key technique used to study the effects of compounds on ion channels, which are critical for neuronal and cardiac function. researchgate.netmdpi.comnih.govresearchgate.netthe-scientist.com This method allows for the direct measurement of ion flow through single channels or across the entire cell membrane.

Benzamide derivatives have been identified as blockers of the Kv1.3 potassium channel, a target for immunosuppressive drugs. nih.gov The activity of these compounds was characterized using functional assays such as the Rb_Kv assay, which measures the flux of rubidium ions through potassium channels, and T-cell proliferation assays. nih.gov These studies demonstrated that the trans isomers of certain benzamides are moderately selective for Kv1.3 over other Kv1.x channels found in the brain. nih.gov

Evaluation of Anti-Migration and Anti-Invasion Properties

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that measure these properties, such as wound healing and Transwell migration assays, are important for identifying compounds with anti-metastatic potential. nih.gov

Studies on nucleobase-modified polyamidoamine (AP-PAMAM) for the delivery of the p53 tumor suppressor gene have shown that this approach can suppress the migration and invasion of cancer cells. nih.gov While this study does not directly involve this compound, it highlights a therapeutic strategy where the delivery vehicle, a modified polyamidoamine, plays a crucial role. The structural similarities between polyamines and the aminopropyl group of this compound suggest a potential area for future investigation.

In Vitro Antimicrobial and Antifungal Activity Assays

The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents. In vitro assays, such as the disc diffusion and broth microdilution methods, are used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. nanobioletters.comresearchgate.netmdpi.com

Benzamide derivatives have demonstrated a wide range of antimicrobial and antifungal activities. nanobioletters.commdpi.comnih.govmdpi.com For example, certain synthesized N-benzamide derivatives showed good antibacterial activity against B. subtilis and E. coli. nanobioletters.com Another study on novel benzamide derivatives containing a triazole moiety reported significant antifungal activity against several phytopathogenic fungi. nih.gov Specifically, one compound exhibited excellent activity against Alternaria alternata, superior to the commercial fungicide myclobutanil. nih.gov The structure-activity relationship (SAR) analysis from these studies can guide the design of more potent antimicrobial benzamides.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Benzamide Derivatives

| Derivative Class | Organisms Tested | Key Findings | Reference |

|---|---|---|---|

| N-benzamides | B. subtilis, E. coli | Compound 5a showed excellent activity against both strains with MIC values of 6.25 and 3.12 µg/mL, respectively. | nanobioletters.com |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides | Six phytopathogenic fungi | Compound 6h had an EC50 of 1.77 µg/mL against Alternaria alternata. Compound 6k showed the broadest spectrum of activity. | nih.gov |

| Pyrrolyl benzamides | Staphylococcus aureus, Escherichia coli | More potent activity against S. aureus with MIC values between 3.12 and 12.5 μg/mL. | mdpi.com |

| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli, Candida albicans | Compounds showed inhibitory activity against all tested microbes. | mdpi.com |

This table is interactive. Click on the headers to sort.

Assessment of Anticonvulsant and Neuroprotective Effects

In vitro models are crucial for the initial assessment of a compound's potential to treat neurological disorders like epilepsy and neurodegenerative diseases. These studies often involve neuronal cell cultures and assays that measure cell viability after exposure to neurotoxins. nih.govresearchgate.netmdpi.com

Several studies have highlighted the anticonvulsant and neuroprotective properties of benzamide derivatives. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be active in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models in mice, suggesting potential for use against generalized seizures. ajol.info Other benzoylaminopropionanilide derivatives, designed based on the anticonvulsant drug lacosamide, were also effective in MES or scMet screening tests. nih.gov Furthermore, some N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives were shown to inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity in HT22 hippocampal cells. researchgate.net A related compound, 3-aminobenzamide (B1265367) (3-AB), a PARP inhibitor, has demonstrated neuroprotective effects in a rat model of Parkinson's disease by protecting the blood-brain barrier. nih.gov The aminopropyl carbazole (B46965) P7C3 and its analog P7C3A20 have also shown neuroprotective efficacy in models of Parkinson's disease. nih.gov

Table 3: Anticonvulsant and Neuroprotective Activity of Related Benzamide Derivatives

| Derivative Class | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| N-Benzyl-3-[(chlorophenyl)amino]propanamides | MES and scPTZ tests in mice | Active in both models, with some isomers more potent than phenytoin (B1677684) in the MES test. | ajol.info |

| 2/3-benzoylaminopropionanilides | MES and scMet tests in mice | Majority of compounds were effective in one or both screening tests. | nih.gov |

| N-benzyl, N-phenethyl, and N-benzyloxybenzamides | HT22 hippocampal cells with Aβ42 | Inhibited Aβ42 aggregation and mitigated Aβ42-induced neurotoxicity. | researchgate.net |

| 3-Aminobenzamide (3-AB) | LPS-induced Parkinson's disease rat model | Protected the blood-brain barrier and dopaminergic neurons. | nih.gov |

| Aminopropyl carbazoles (P7C3, P7C3A20) | MPTP mouse model of Parkinson's disease | Blocked MPTP-mediated death of dopaminergic neurons. | nih.gov |

This table is interactive. Click on the headers to sort.

Biochemical Assays for Enzyme Modulatory Activity (e.g., AChE, HDAC)

The benzamide scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for histone deacetylases (HDACs) and acetylcholinesterase (AChE). nih.govnih.govnih.govgoogle.commedchemexpress.com Derivatives featuring the N-(2-aminophenyl)benzamide unit have been shown to be potent, class-selective HDAC inhibitors, with some compounds inhibiting HDAC1, HDAC2, and HDAC3 at nanomolar concentrations. nih.gov The benzamide moiety typically functions as a zinc-binding group, crucial for chelating the zinc ion within the enzyme's active site, thereby disrupting its catalytic activity. nih.gov While extensive research confirms the activity of the broader benzamide class, specific biochemical assay data for this compound against HDAC or AChE are not prominently available in the current literature.

However, research into structurally related compounds highlights other potential enzymatic targets. The analog N-(3-aminopropyl)cyclohexylamine, which replaces the benzene (B151609) ring with a cyclohexane, is a known selective and competitive inhibitor of spermine (B22157) synthase (SPSY). scbt.commedchemexpress.com This enzyme is critical in the polyamine biosynthesis pathway, responsible for converting spermidine (B129725) into spermine. scbt.com Inhibition of this pathway is a therapeutic strategy in various diseases, including cancer. Another compound, decarboxylated S-adenosylhomocysteine (dcSAH), has been identified as an inhibitor of spermidine synthase (SpdS), a related aminopropyltransferase. nih.gov These findings suggest that the aminopropyl portion of this compound may confer inhibitory activity towards aminopropyltransferases like spermine or spermidine synthase.

Table 1: Enzyme Inhibitory Activity of Selected Benzamide Derivatives

| Compound/Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-benzamide 15k | HDAC1 | 80 nM | nih.gov |

| N-(2-aminophenyl)-benzamide 15k | HDAC2 | 110 nM | nih.gov |

| N-(2-aminophenyl)-benzamide 15k | HDAC3-NCoR2 | 6 nM | nih.gov |

| 3-aminobenzofuran derivative 5f | Acetylcholinesterase (AChE) | 0.64 µM | nih.gov |

| N-(3-aminopropyl)cyclohexylamine | Spermine Synthase (SPSY) | Not specified (selective inhibitor) | medchemexpress.com |

In Vivo Studies Utilizing Animal Models of Disease

While direct studies evaluating the efficacy of this compound in orthotopic or xenograft tumor models are not readily found, research on its derivatives provides evidence of potential anticancer activity. A notable example is the compound AZD4877, a complex derivative which incorporates the this compound structure. AZD4877, an inhibitor of the kinesin spindle protein (KSP), demonstrated a favorable pharmacokinetic profile and significant in vivo efficacy, supporting its selection as a clinical candidate for cancer treatment. nih.gov

The general class of N-substituted benzamides has been analyzed for apoptosis-inducing mechanisms in cancer cell lines. For instance, the benzamide declopramide (B1670142) was shown to induce a G2/M cell cycle block and caspase-dependent apoptosis in mouse and human cancer cell lines. nih.gov Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ in an immunodeficient mouse, are considered highly relevant for evaluating therapeutic response. nih.govresearchgate.netmdpi.com The use of such models for pancreatic, renal, and colorectal cancers has been well-documented, providing a clear pathway for future preclinical evaluation of compounds like this compound. nih.govmdpi.comresearchgate.net

The therapeutic potential of compounds structurally related to this compound has been assessed in animal models of neurological disorders, particularly epilepsy. medchemexpress.comnih.gov The close analog, N-(3-aminopropyl)cyclohexylamine, exhibited an anti-epileptic effect in the WAG/Rij rat model of absence epilepsy. medchemexpress.com Another related molecule, 3-aminopropylarsonate, an analog of the neurotransmitter GABA, showed potent antiepileptogenic and anticonvulsant activity in electrically- and NMDA-kindled rat models of seizures. nih.gov Intra-amygdaloid administration of this compound significantly inhibited the development of epileptogenesis and reduced seizure severity in fully kindled animals. nih.gov

These findings suggest that the aminopropyl moiety might be key to the observed anticonvulsant effects. Various animal models are utilized to study neurological conditions, including chemically-induced seizure models (e.g., pilocarpine, kainate) and genetic models, which are essential for understanding disease mechanisms and testing new therapies. mdpi.comnih.gov While these results from related compounds are promising, there is no specific data available from studies using this compound in animal models of seizures or peripheral neuropathy. nih.gov

Table 2: Therapeutic Assessment of this compound Analogs in Neurological Disorder Models

| Compound | Animal Model | Disorder | Key Finding | Reference |

|---|---|---|---|---|

| N-(3-aminopropyl)cyclohexylamine | WAG/Rij Rat | Epilepsy (Absence Seizures) | Exhibited anti-epileptic effects. | medchemexpress.com |

| 3-aminopropylarsonate | Rat Kindling Model | Epilepsy (Seizures) | Potent antiepileptogenic and anticonvulsant activity. | nih.gov |

The preclinical pharmacokinetic profile of this compound has not been specifically detailed in available literature. However, studies on related benzamide derivatives in rodent models provide insight into the potential characteristics of this chemical class. For example, the pharmacokinetic study of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA) in rats after intravenous and oral administration showed rapid absorption, distribution, and elimination, with an oral bioavailability of 50%. nih.gov Another study on a different derivative reported high oral bioavailability (77%) and ample distribution in tissues, including crossing the blood-brain barrier. mdpi.com

The complex derivative AZD4877, which contains the this compound core, was noted for having a favorable pharmacokinetic profile, which contributed to its selection for clinical development. nih.gov PK parameters such as plasma stability, metabolic stability in liver microsomes, and blood-to-plasma ratio are critical metrics evaluated in preclinical studies to predict a compound's behavior in vivo. nih.gov The data from these related compounds suggest that benzamides can be developed to have suitable drug-like properties.

Table 3: Pharmacokinetic Parameters of Selected Benzamide Derivatives in Rats

| Compound | Administration Route | Cₘₐₓ | Elimination Half-life (t₁/₂) | Oral Bioavailability (F%) | Reference |

|---|---|---|---|---|---|

| N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA) | Intravenous | 201 ± 21 nmol/mL | 50 ± 0.8 min | 50% | nih.gov |

| 4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA) | Intravenous | 33.6 ± 0.5 nmol/mL | 36.6 ± 1.1 min | 14% | nih.gov |

| 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid | Oral | 2.1 ± 0.3 µg/mL | 2.4 ± 0.4 h | 77% | mdpi.com |

The benzamide scaffold has been utilized in the development of radiopharmaceuticals for diagnostic imaging and therapy. google.comnih.gov For instance, radiolabeled benzamide analogues have been developed as potential agents for imaging solid tumors with positron emission tomography (PET). google.com These compounds are often designed to selectively bind to targets that are overexpressed in tumor cells, such as sigma-2 receptors. google.com Furthermore, benzamide-containing structures have been used as linkers to attach radioisotopes to targeting molecules like peptides or immunoconjugates for endoradiotherapy. nih.gov

The development of radiotracers often involves labeling with isotopes such as Fluorine-18 (¹⁸F) for PET imaging, which allows for non-invasive monitoring of biological processes and drug targets in vivo. nih.govnih.gov While the benzamide structure is a versatile component in the design of such agents, there are currently no specific studies in the reviewed literature describing the synthesis or application of radiolabeled this compound for preclinical imaging or therapeutic purposes.

Computational and Theoretical Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzamide (B126) derivatives, 3D-QSAR models have been instrumental in predicting their inhibitory activities against various biological targets.

Research on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors has led to the development of robust 3D-QSAR models. researchgate.net One such study on 48 aminophenyl benzamide derivatives resulted in a statistically significant model with an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating good predictive power. researchgate.net The model highlighted that hydrophobicity is a critical factor for HDAC inhibitory activity, suggesting that the inclusion of hydrophobic substituents could enhance inhibition. researchgate.net Furthermore, the presence of hydrogen bond donating groups positively influences HDAC inhibition, while electron-withdrawing groups have a negative impact. researchgate.net

Similarly, a 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors also yielded a statistically significant model with a coefficient of determination (r²) of 0.735696. researchgate.net Another study on three-substituted benzamide derivatives as FtsZ inhibitors, a target for antimicrobial agents, produced a statistically significant 3D-QSAR model with a correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213. nih.gov These models are crucial for rationally designing new, potent inhibitors by predicting the activity of yet-unsynthesized compounds. researchgate.net

Table 1: Statistical Parameters of 3D-QSAR Models for Benzamide Derivatives

| Target/Compound Class | r² / R² | q² / Q² | F Value | Reference |

|---|---|---|---|---|

| HDAC / Aminophenyl benzamide derivatives | 0.99 | 0.85 | 631.80 | researchgate.net |

| HDAC2 / N-(2-aminophenyl)-benzamide derivatives | 0.7357 | - | - | researchgate.net |

| FtsZ / Three-substituted benzamide derivatives | 0.8319 | 0.6213 | 103.9 | nih.gov |

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comscispace.com This technique is essential for understanding the binding mode of N-(3-aminopropyl)benzamide and its analogues to their biological targets.

Docking studies performed on benzamide analogues as FtsZ inhibitors have revealed crucial hydrogen bond interactions within the active site of the protein. nih.gov These interactions were observed with key amino acid residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. nih.gov In another example, docking of N-(2-aminophenyl)-benzamide derivatives into the active site of HDAC2 also showed important hydrogen bond interactions. researchgate.net

In silico studies of new benzamide derivatives as potential antimicrobial agents against E. coli DNA gyrase B have utilized molecular docking to estimate the binding affinity. mdpi.comscispace.com The docking scores provide a measure of the complementarity between the ligands and the receptor, suggesting the stability of the formed complex. mdpi.comscispace.com These simulations are pivotal in structure-based drug design, allowing for the prioritization of compounds for synthesis and biological testing.

Table 2: Key Amino Acid Interactions for Benzamide Derivatives from Docking Studies

| Compound Class/Target | Interacting Residues | Reference |

|---|---|---|

| Benzamide analogues / FtsZ | Val 207, Asn 263, Leu 209, Gly 205, Asn-299 | nih.gov |

| N-(2-aminophenyl)-benzamide derivatives / HDAC2 | H-bond interactions with protein | researchgate.net |

| Benzamide derivatives / E. coli DNA gyrase B | Favorable docking scores reported | mdpi.comscispace.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules over time. For this compound and related compounds, MD simulations provide critical information on their conformational flexibility and the stability of their complexes with biological targets.

MD simulations have been employed to validate the results of molecular docking. For instance, a 15-nanosecond MD simulation was conducted to confirm the stability of a complex between a benzamide inhibitor and the FtsZ protein. nih.gov This type of analysis helps to ensure that the binding pose predicted by docking is maintained over time in a dynamic, solvated environment.

Similarly, MD simulations have been used to evaluate the binding stability of ligands to their receptors in other studies involving benzamide-like structures. nih.govnih.gov In a study on a benzamide derivative targeting the SARS-CoV-2 main protease, MD simulations showed that the compound formed a stable complex with the protein. nih.gov These simulations are crucial for assessing whether a potential drug molecule will remain bound to its target long enough to exert a biological effect.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query in virtual screening to search large compound libraries for novel, active molecules. nih.govnih.gov

For aminophenyl benzamide derivatives, a five-point pharmacophore model was developed for HDAC inhibition. researchgate.net This model consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged with specific geometries. researchgate.net A similar five-featured pharmacophore was developed for benzamide analogues targeting the FtsZ protein, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

The utility of this approach was demonstrated in a study that used a pharmacophore-based virtual screening strategy to identify novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators. nih.gov This campaign led to the discovery of a hit compound which, after structural optimization, yielded derivatives with significantly enhanced anti-HBV activity. nih.gov This highlights the power of pharmacophore modeling and virtual screening in efficiently identifying new chemical scaffolds for drug development. nih.govrsc.org

Table 3: Pharmacophore Features for Benzamide Derivatives

| Target/Compound Class | Pharmacophore Features | Reference |

|---|---|---|

| HDAC / Aminophenyl benzamides | 2 Aromatic Rings, 2 H-Bond Donors, 1 H-Bond Acceptor | researchgate.net |

| FtsZ / Benzamide analogues | 2 Aromatic Rings, 1 H-Bond Donor, 1 H-Bond Acceptor, 1 Hydrophobic | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide fundamental insights into molecular properties that govern chemical behavior.

DFT calculations have been applied to study the gas-phase fragmentation of protonated N-(3-aminophenyl)benzamide. nih.gov Using the B3LYP/6-31G(d) level of theory, researchers elucidated a nitrogen-oxygen exchange rearrangement mechanism. nih.gov The calculations suggested the formation of an ion-neutral complex containing a water molecule and a nitrilium ion, which ultimately leads to the rearranged product. nih.gov This type of detailed mechanistic insight is only accessible through high-level quantum chemical methods.

Furthermore, DFT has been used to evaluate the molecular electrostatic potential (MEP) of benzamide derivatives. mdpi.comscispace.com MEP maps are valuable for understanding site reactivity and polarity, as they reveal the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. indexcopernicus.com Other properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which help to confirm charge transfer within a molecule. indexcopernicus.com

Medicinal Chemistry and Rational Drug Design Strategies

Lead Compound Identification and Optimization from N-(3-Aminopropyl)benzamide Derivatives

The this compound scaffold has served as a crucial starting point for the development of potent and selective enzyme inhibitors. A notable example is the evolution of histone deacetylase (HDAC) inhibitors, where this structural motif is a key component of the pharmacophore. Researchers have systematically modified the this compound core to enhance inhibitory activity and improve pharmacokinetic properties.

Initial lead compounds often feature the basic this compound structure, which is then elaborated upon. Optimization strategies frequently involve the introduction of various substituents on the benzamide (B126) ring to explore structure-activity relationships (SAR). For instance, the addition of a methoxy (B1213986) group at the 4-position of the benzamide ring has been shown to significantly impact potency against specific HDAC isoforms. Further modifications to the aminopropyl linker, such as altering its length or rigidity, have also been explored to optimize interactions with the target enzyme's active site.

A prime example of lead optimization is the development of Entinostat (MS-275), a potent and selective HDAC1, 2, and 3 inhibitor. While not a direct derivative, its structure incorporates a similar benzamide-containing cap group connected via a linker to a zinc-binding group, highlighting the importance of this chemical moiety in the design of HDAC inhibitors. The optimization process for such compounds involves a continuous cycle of design, synthesis, and biological evaluation to refine the molecular architecture for optimal target engagement.

Application of Structure-Based Drug Design (SBDD) Principles